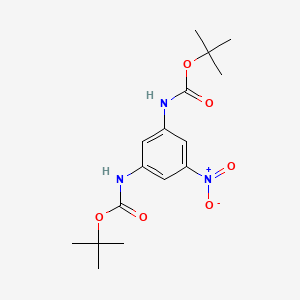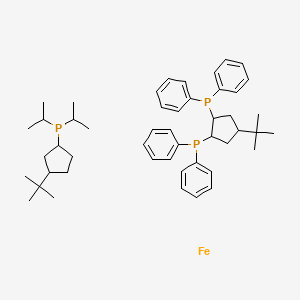
3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester is a specialty compound used primarily in proteomics research. Its molecular formula is C16H23N3O6 . This compound is known for its unique structure, which includes a t-butyl ester group and a nitrophenyl moiety, making it valuable in various scientific applications.
Métodos De Preparación
The synthesis of 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester typically involves multiple steps The process begins with the nitration of a suitable aromatic compound to introduce the nitro groupThe final step involves the formation of the carbamic acid derivative through a reaction with an appropriate amine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, while the carbamic acid moiety can form stable complexes with proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester stands out due to its unique combination of functional groups. Similar compounds include:
- 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid methyl ester
- 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid ethyl ester These compounds share similar structures but differ in the ester group, which can influence their chemical properties and applications .
Propiedades
Número CAS |
887578-50-9 |
|---|---|
Fórmula molecular |
C16H23N3O6 |
Peso molecular |
353.37 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrophenyl]carbamate |
InChI |
InChI=1S/C16H23N3O6/c1-15(2,3)24-13(20)17-10-7-11(9-12(8-10)19(22)23)18-14(21)25-16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,21) |
Clave InChI |
JJNSUOAFKFYDSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)
![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
![6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)


![1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B15286932.png)




